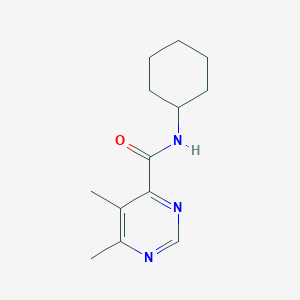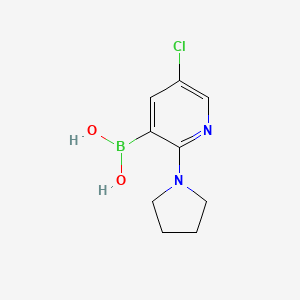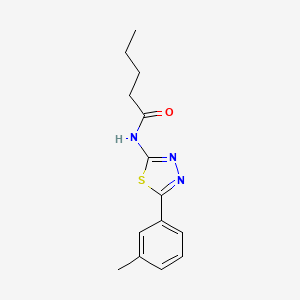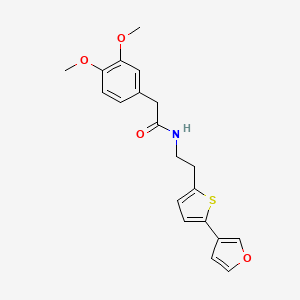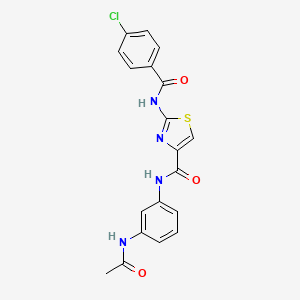
N-(3-acetamidophenyl)-2-(4-chlorobenzamido)thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazole derivatives are significant in medicinal chemistry due to their diverse biological activities. N-(3-acetamidophenyl)-2-(4-chlorobenzamido)thiazole-4-carboxamide belongs to this class, indicating potential antimicrobial, anticancer, and other pharmacological activities. These compounds often serve as key intermediates in the synthesis of more complex molecules with enhanced biological properties (Incerti et al., 2017).
Synthesis Analysis
The synthesis of thiazole derivatives typically involves the condensation of thioamides with chloroacetamide reagents, followed by various cyclization reactions to introduce the thiazole ring. For compounds similar to this compound, this might involve multiple steps including halogenation, amidation, and cyclization to achieve the desired structure (Atta & Abdel‐Latif, 2021).
Molecular Structure Analysis
Molecular structure analysis of thiazole derivatives is crucial for understanding their chemical behavior and biological activity. Techniques such as NMR, IR, and mass spectrometry are employed to elucidate the structure, including the positioning of substituents which is vital for activity. Structural elucidation supports the optimization of biological activity through rational design (El-Messery et al., 2012).
Chemical Reactions and Properties
Thiazole compounds participate in various chemical reactions, including nucleophilic substitutions, which can be utilized to further modify the molecular structure or introduce additional functional groups. These reactions are essential for the development of thiazole derivatives with specific biological activities. The presence of a thiazole core imparts certain electronic characteristics that influence the compound’s reactivity (Liu et al., 2011).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as solubility, melting point, and stability, are important for their practical application. These properties are influenced by the molecular structure and can affect the compound's formulation, delivery, and bioavailability. Detailed analysis helps in understanding the compound’s behavior in biological systems (Jian-p, 2014).
Chemical Properties Analysis
The chemical properties of thiazole derivatives, including acidity, basicity, and reactivity towards various reagents, play a crucial role in their biological activity and interaction with biological targets. These properties are determined by the electronic nature of the thiazole ring and substituents, impacting the compound's pharmacological profile (Zadorozhnii et al., 2019).
科学的研究の応用
Anticancer Activity
Thiophene and Thiazolyl-Thiophene Derivatives
New 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives have been synthesized, showing good inhibitory activity against several cancer cell lines, particularly those containing a thiazolidinone ring or thiosemicarbazide moiety. These compounds exhibit promising potentials as anticancer agents (Atta & Abdel‐Latif, 2021).
Phenylamide Derivatives
A series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have been developed with antiproliferative potency on human leukemia cells. These findings support the exploration of phenylamide derivatives as anti-tumor drugs (Liu et al., 2011).
CDK and HDAC Inhibitors
Novel 1-H-pyrazole-3-carboxamide-based inhibitors targeting histone deacetylase (HDAC) and cyclin-dependent kinase (CDK) demonstrated potent antiproliferative activities towards solid cancer cell lines. These dual inhibitors could be a promising strategy for malignant tumor treatments (Cheng et al., 2020).
Antimicrobial Activity
- Benzothiazole-carboxamides and Acetamides: New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides/acetamides have shown potent antimicrobial activity against a wide range of bacterial and fungal species. These compounds represent potential candidates for developing new antimicrobial agents (Incerti et al., 2017).
Synthetic and Pharmacological Development
- Thiazolidinone Derivatives: A series of novel N-[5-(arylidene)-2-(aryl)-4-oxo-thiazolidin-3-yl]-4-biphenylcarboxamide derivatives were synthesized, evaluated for analgesic and anti-inflammatory activity, showing promising results at certain doses. This synthesis contributes to the ongoing research in developing new analgesic and anti-inflammatory agents (Deep et al., 2012).
特性
IUPAC Name |
N-(3-acetamidophenyl)-2-[(4-chlorobenzoyl)amino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3S/c1-11(25)21-14-3-2-4-15(9-14)22-18(27)16-10-28-19(23-16)24-17(26)12-5-7-13(20)8-6-12/h2-10H,1H3,(H,21,25)(H,22,27)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNJTQMUWVTJHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

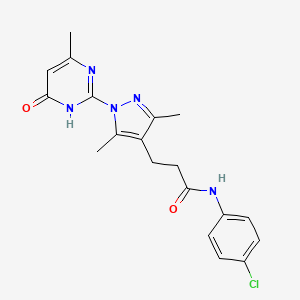
![7-Fluoro-2-methyl-3-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2492071.png)
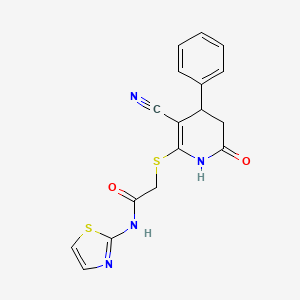
![2-(((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)quinazolin-4-ol](/img/structure/B2492073.png)

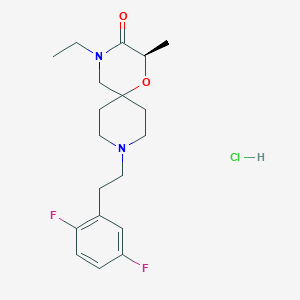

![3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-naphthalen-1-ylpropanamide](/img/structure/B2492080.png)
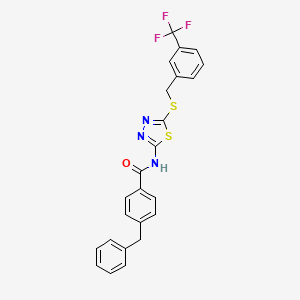
![(2S)-2-[[(1S)-1-carboxy-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoic acid;dihydrochloride](/img/structure/B2492086.png)
